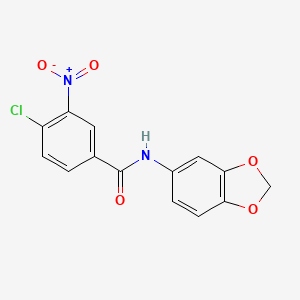
N-(3-bromophenyl)-3-chloro-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BML-284 and has a molecular formula of C14H10BrClNO.
Mécanisme D'action
N-(3-bromophenyl)-3-chloro-4-methylbenzamide acts as a selective PPAR-γ agonist by binding to the receptor and inducing a conformational change that promotes the recruitment of co-activators and the transcription of target genes. This leads to an increase in insulin sensitivity and a reduction in inflammation, which can help to improve metabolic function.
Biochemical and physiological effects:
Studies have shown that N-(3-bromophenyl)-3-chloro-4-methylbenzamide has several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also has anti-inflammatory effects, which can help to reduce the risk of developing metabolic disorders. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-bromophenyl)-3-chloro-4-methylbenzamide in lab experiments is its selectivity for PPAR-γ. This allows researchers to specifically target this receptor and study its effects on metabolic function. However, one of the limitations is that it may not accurately reflect the effects of PPAR-γ activation in vivo, as the compound may have off-target effects or be metabolized differently in animals or humans.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-3-chloro-4-methylbenzamide. One area of interest is its potential use in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential use in the treatment of neurodegenerative diseases. Studies have shown that it has neuroprotective effects, but more research is needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-bromophenyl)-3-chloro-4-methylbenzamide and its potential off-target effects.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-3-chloro-4-methylbenzamide can be achieved through a multi-step process involving several chemical reactions. The first step involves the reaction of 3-bromophenylboronic acid and 3-chloro-4-methylbenzoyl chloride in the presence of a palladium catalyst to form an intermediate product. The intermediate product is then treated with ammonia to obtain the final product, N-(3-bromophenyl)-3-chloro-4-methylbenzamide.
Applications De Recherche Scientifique
N-(3-bromophenyl)-3-chloro-4-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a selective PPAR-γ agonist. PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. The activation of PPAR-γ has been shown to improve insulin sensitivity and reduce inflammation, making it a potential target for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-5-6-10(7-13(9)16)14(18)17-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYAEKXZNGUKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3-chloro-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)


![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)
![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)

![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)

![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)